molecular formula C15H25Cl2N3O B13770873 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate CAS No. 73688-81-0

4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate

Cat. No.: B13770873
CAS No.: 73688-81-0
M. Wt: 334.3 g/mol
InChI Key: ZZEAHYPAIIMKTQ-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate is a chemical compound with the molecular formula C15H25Cl2N3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethoxy group, a pyrrolidinyl group, and a benzamidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate typically involves multiple steps, starting with the preparation of the benzamidine core. The ethoxy group is introduced through an etherification reaction, while the pyrrolidinyl group is added via a nucleophilic substitution reaction. The final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt and then hydrating it to achieve the hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamide
  • 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine

Uniqueness

4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

73688-81-0

Molecular Formula

C15H25Cl2N3O

Molecular Weight

334.3 g/mol

IUPAC Name

[amino-(4-ethoxyphenyl)methylidene]-(2-pyrrolidin-1-ium-1-ylethyl)azanium;dichloride

InChI

InChI=1S/C15H23N3O.2ClH/c1-2-19-14-7-5-13(6-8-14)15(16)17-9-12-18-10-3-4-11-18;;/h5-8H,2-4,9-12H2,1H3,(H2,16,17);2*1H

InChI Key

ZZEAHYPAIIMKTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=[NH+]CC[NH+]2CCCC2)N.[Cl-].[Cl-]

Origin of Product

United States

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